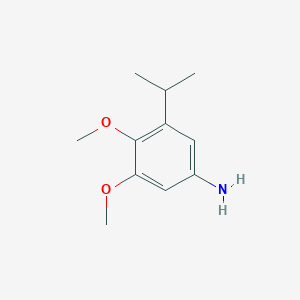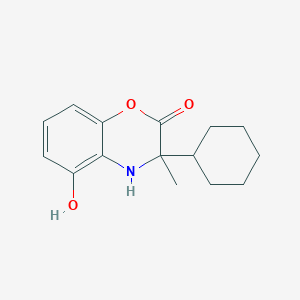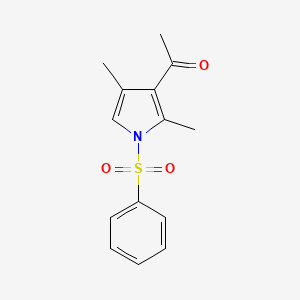
1-(Dec-3-ene-1,5-diyn-1-yl)-3-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dec-3-ene-1,5-diyn-1-yl)-3-methoxybenzene is an organic compound characterized by a unique structure that includes a methoxy group attached to a benzene ring, which is further connected to a dec-3-ene-1,5-diyn-1-yl chain
Preparation Methods
The synthesis of 1-(Dec-3-ene-1,5-diyn-1-yl)-3-methoxybenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and 1,5-hexadiyne.
Reaction Conditions: The key steps involve the formation of the dec-3-ene-1,5-diyn-1-yl chain through coupling reactions, such as Sonogashira coupling, under palladium-catalyzed conditions.
Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity, including the use of high-pressure reactors and continuous flow systems.
Chemical Reactions Analysis
1-(Dec-3-ene-1,5-diyn-1-yl)-3-methoxybenzene undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne groups to alkanes.
Common Reagents and Conditions: Typical reagents include palladium catalysts, hydrogen gas, potassium permanganate, and chromium trioxide. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include carboxylic acids, ketones, alkanes, and substituted aromatic compounds.
Scientific Research Applications
1-(Dec-3-ene-1,5-diyn-1-yl)-3-methoxybenzene has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism by which 1-(Dec-3-ene-1,5-diyn-1-yl)-3-methoxybenzene exerts its effects depends on its specific application:
Molecular Targets: In biological systems, it may interact with enzymes or receptors, altering their activity or function.
Pathways Involved: The compound can modulate biochemical pathways by binding to active sites or allosteric sites on target proteins, leading to changes in cellular processes.
Comparison with Similar Compounds
1-(Dec-3-ene-1,5-diyn-1-yl)-3-methoxybenzene can be compared with other similar compounds:
Similar Compounds: Examples include 1-(Dec-3-ene-1,5-diyn-1-yl)-4-methoxybenzene and 1-(Dec-3-ene-1,5-diyn-1-yl)-4-methylbenzene.
Uniqueness: The presence of the methoxy group at the 3-position of the benzene ring distinguishes it from its analogs, potentially leading to different chemical reactivity and biological activity.
Properties
CAS No. |
823228-15-5 |
|---|---|
Molecular Formula |
C17H18O |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
1-dec-3-en-1,5-diynyl-3-methoxybenzene |
InChI |
InChI=1S/C17H18O/c1-3-4-5-6-7-8-9-10-12-16-13-11-14-17(15-16)18-2/h8-9,11,13-15H,3-5H2,1-2H3 |
InChI Key |
HHZZANFMVMHOTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC=CC#CC1=CC(=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(4-Ethenylphenyl)methoxy]-5,6,7,8-tetrahydronaphthalen-2-amine](/img/structure/B14228306.png)
![N-[(3,4-dichlorophenyl)carbamothioyl]-3-nitro-benzamide](/img/structure/B14228315.png)

![N~2~,N~4~-Bis[2-(morpholin-4-yl)phenyl]quinoline-2,4-diamine](/img/structure/B14228323.png)
![2-Cyano-N-[1-(3,4-dimethoxyphenyl)propan-2-yl]acetamide](/img/structure/B14228338.png)
![[(3R)-1-(2-fluoroethyl)piperidin-3-yl]methanol](/img/structure/B14228344.png)


![2,7-Dibromo-3',6'-bis(octyloxy)-9,9'-spirobi[fluorene]](/img/structure/B14228384.png)
![2-[(4-Phenylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B14228387.png)
![1H-1,2,4-Triazole, 3-[(2-naphthalenylmethyl)thio]-](/img/structure/B14228389.png)

